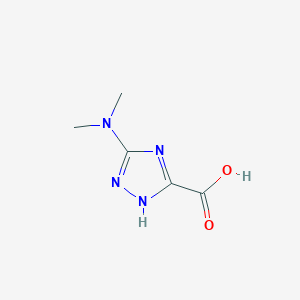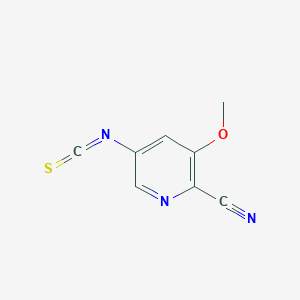
5-Isothiocyanato-3-methoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isothiocyanato-3-methoxypyridine-2-carbonitrile is a chemical compound with the molecular formula C8H5N3OS It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isothiocyanato-3-methoxypyridine-2-carbonitrile typically involves the reaction of 3-methoxypyridine-2-carbonitrile with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 5-isothiocyanato-3-methoxypyridine-2-carbonitrile may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanato-3-methoxypyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group (-N=C=S) can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding thiourea or thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Electrophilic reagents such as halogens or alkylating agents can be used in addition reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include thiourea derivatives, thiocarbamates, and various oxidized or reduced forms of the compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Isothiocyanato-3-methoxypyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-isothiocyanato-3-methoxypyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Isothiocyanato-2-methoxypyridine: Similar in structure but lacks the carbonitrile group.
5-Isothiocyanato-3-methylpyridine-2-carbonitrile: Similar but with a methyl group instead of a methoxy group.
5-Isothiocyanato-3-chloropyridine-2-carbonitrile: Similar but with a chlorine atom instead of a methoxy group.
Uniqueness
5-Isothiocyanato-3-methoxypyridine-2-carbonitrile is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5N3OS |
|---|---|
Molecular Weight |
191.21 g/mol |
IUPAC Name |
5-isothiocyanato-3-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5N3OS/c1-12-8-2-6(11-5-13)4-10-7(8)3-9/h2,4H,1H3 |
InChI Key |
IYMNWMWRNNQIOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)N=C=S)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
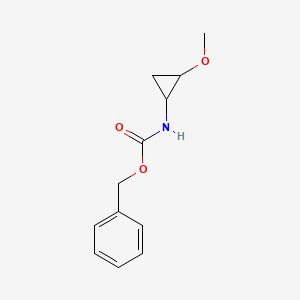
![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)
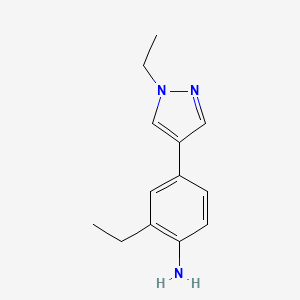
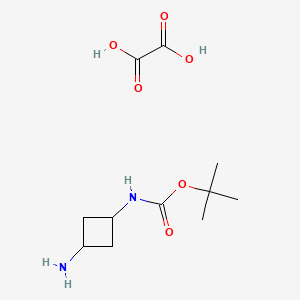
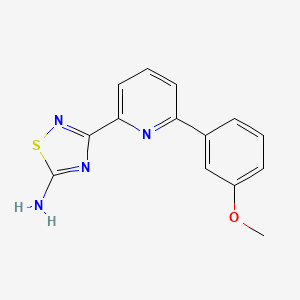
![6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13891661.png)
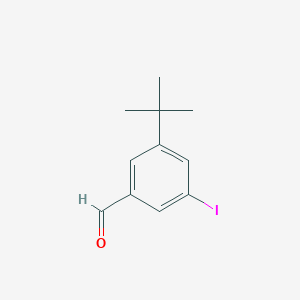
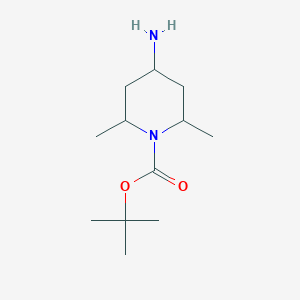
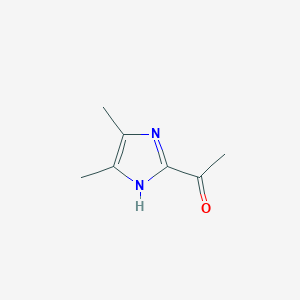
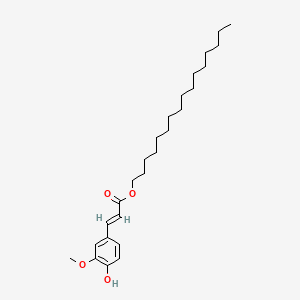
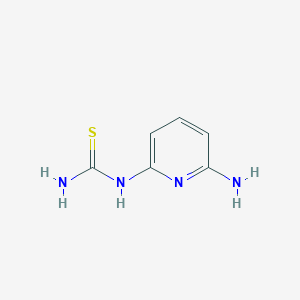
![7-Oxospiro[2.6]nonane-8-carboxylic acid](/img/structure/B13891674.png)
